Cas no 2227672-55-9 (rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-diethylaniline)

Technical Introduction: rac-4-[(1R,2R)-2-(Aminomethyl)cyclopropyl]-N,N-diethylaniline is a chiral cyclopropyl-containing aniline derivative with potential applications in medicinal chemistry and asymmetric synthesis. Its structural features, including the rigid cyclopropane ring and diethylamino group, contribute to its utility as a building block for bioactive molecules or catalysts. The (1R,2R) stereochemistry of the aminomethylcyclopropyl moiety may enhance selectivity in stereospecific reactions or drug-target interactions. This compound’s balanced lipophilicity and amine functionality make it suitable for further derivatization or as a ligand in metal-catalyzed processes. Its synthesis and purity are critical for reproducibility in research settings.
rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-diethylaniline structure
2227672-55-9 structure
商品名:rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-diethylaniline
CAS番号:2227672-55-9
MF:C14H22N2
メガワット:218.337883472443
CID:6184467
PubChem ID:94971950

rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-diethylaniline 化学的及び物理的性質

名前と識別子

    • rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-diethylaniline
    • rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-diethylaniline
    • 2227672-55-9
    • EN300-1766516
    • インチ: 1S/C14H22N2/c1-3-16(4-2)13-7-5-11(6-8-13)14-9-12(14)10-15/h5-8,12,14H,3-4,9-10,15H2,1-2H3/t12-,14-/m0/s1
    • InChIKey: IZPPELIVXYQZQR-JSGCOSHPSA-N
    • ほほえんだ: NC[C@@H]1C[C@H]1C1C=CC(=CC=1)N(CC)CC

計算された属性

  • せいみつぶんしりょう: 218.178298710g/mol
  • どういたいしつりょう: 218.178298710g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-diethylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1766516-10.0g
rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-diethylaniline
2227672-55-9
10g
$5590.0 2023-06-03
Enamine
EN300-1766516-0.5g
rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-diethylaniline
2227672-55-9
0.5g
$1247.0 2023-09-20
Enamine
EN300-1766516-2.5g
rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-diethylaniline
2227672-55-9
2.5g
$2548.0 2023-09-20
Enamine
EN300-1766516-1g
rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-diethylaniline
2227672-55-9
1g
$1299.0 2023-09-20
Enamine
EN300-1766516-10g
rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-diethylaniline
2227672-55-9
10g
$5590.0 2023-09-20
Enamine
EN300-1766516-0.05g
rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-diethylaniline
2227672-55-9
0.05g
$1091.0 2023-09-20
Enamine
EN300-1766516-5.0g
rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-diethylaniline
2227672-55-9
5g
$3770.0 2023-06-03
Enamine
EN300-1766516-1.0g
rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-diethylaniline
2227672-55-9
1g
$1299.0 2023-06-03
Enamine
EN300-1766516-0.1g
rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-diethylaniline
2227672-55-9
0.1g
$1144.0 2023-09-20
Enamine
EN300-1766516-0.25g
rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-diethylaniline
2227672-55-9
0.25g
$1196.0 2023-09-20

rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-diethylaniline 関連文献

rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-diethylanilineに関する追加情報

Rac-4-(1R,2R)-2-(Aminomethyl)cyclopropyl-N,N-Diethylaniline: A Comprehensive Overview

The compound with CAS No. 2227672-55-9, known as rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-diethylaniline, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique stereochemistry and functional groups, which contribute to its potential applications in drug discovery and materials science. In this article, we will delve into the structural features, synthesis methods, and recent research findings related to this compound.

Rac-4-(1R,2R)-2-(Aminomethyl)cyclopropyl-N,N-Diethylaniline is a bicyclic structure with a cyclopropane ring fused to an aniline moiety. The stereochemistry at the 1R and 2R positions of the cyclopropane ring plays a crucial role in determining the compound's physical and chemical properties. The presence of an amino group (-NH-) and diethyl substituents on the aniline ring further enhances its reactivity and biological activity. Recent studies have highlighted the importance of such stereochemically defined compounds in medicinal chemistry, particularly in the development of enantioselective drugs.

The synthesis of rac-4-(1R,2R)-2-(Aminomethyl)cyclopropyl-N,N-Diethylaniline involves a multi-step process that typically begins with the preparation of the cyclopropane intermediate. Researchers have employed various methods, including ring-closing metathesis and organocatalytic approaches, to construct the cyclopropane ring with high stereoselectivity. The subsequent functionalization steps involve nucleophilic substitution and amine alkylation reactions to introduce the amino group and diethyl substituents. These methods have been optimized in recent years to improve yield and purity, making this compound more accessible for further studies.

One of the most promising applications of rac-4-(1R,2R)-2-(Aminomethyl)cyclopropyl-N,N-Diethylaniline lies in its potential as a building block for complex molecules with bioactive properties. Recent research has demonstrated that this compound can serve as a precursor for the synthesis of peptide mimetics and other bioactive agents. Its ability to form hydrogen bonds and participate in π-π interactions makes it an attractive candidate for drug design targeting specific protein-protein interactions or enzyme active sites.

In terms of biological activity, rac-4-(1R,2R)-2-(Aminomethyl)cyclopropyl-N,N-Diethylaniline has shown moderate inhibitory effects on several enzymes, including kinases and proteases. These findings suggest that it could be further developed into therapeutic agents for diseases such as cancer or inflammatory disorders. However, additional studies are required to fully understand its pharmacokinetic properties and safety profile.

From a materials science perspective, this compound has also been explored for its potential as a ligand in coordination chemistry. Its ability to act as a chelating agent makes it suitable for applications in catalysis and sensor development. Recent advancements in asymmetric catalysis have further underscored the importance of such compounds in creating enantioenriched products with high efficiency.

In conclusion, rac-4-(1R,2R)-2-(Aminomethyl)cyclopropyl-N,N-Diethylaniline (CAS No. 2227672-55-9) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, stereochemistry, and reactivity make it an invaluable tool for researchers in organic chemistry, pharmacology, and materials science. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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